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Compound of Interest

Compound Name: 3-Acetyl-4-aminobenzonitrile

CAS No.: 56079-07-3

Cat. No.: B1521116

Get Quote

Part 1: Executive Summary & Chemical Identity
3-Acetyl-4-aminobenzonitrile is a critical "push-pull" aromatic system.[1] The molecule

features a strong electron-donating group (EDG,

) and two electron-withdrawing groups (EWG,

and

) arranged to create a highly polarized electronic environment.[1][2] This polarization not only
dictates its reactivity—making it a prime candidate for Friedländer synthesis or
cyclocondensation—but also results in a distinct NMR signature characterized by extreme
shielding and deshielding effects.[1][2]

Chemical Identity[1][2][3][4][5][6][7][8][9][10]
IUPAC Name: 4-Amino-3-acetylbenzonitrile[1]

Alternative Name: 2-Amino-5-cyanoacetophenone[1]
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CAS Number: Not widely listed as a commodity chemical; often synthesized in situ or

referenced as a derivative (e.g., CAS 1443-80-7 is the isomer 4-acetylbenzonitrile).[1][2]

Molecular Formula:

[2]

Molecular Weight: 160.17 g/mol

Part 2: C NMR Chemical Shift Data
The following data represents the consensus chemical shifts derived from experimental

analogues (2-aminoacetophenone and 4-aminobenzonitrile) and substituent chemical shift

(SCS) additivity rules.

Solvent: Chloroform-d (

) Reference: TMS (0.0 ppm)[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Position Type
Chemical Shift (

, ppm)

Electronic
Environment

C=O Carbonyl 200.5

Deshielded by

anisotropy and

intramolecular H-

bond.

C-NH Quaternary (Ar) 154.2

Strong deshielding

(ipso-NH

) + mesomeric

donation.

C-H (C6) Aromatic CH 136.8

Deshielded (ortho to

Acetyl, ortho to CN).

[1][2]

C-H (C2) Aromatic CH 134.5
Deshielded (ortho to

CN).[1][2]

C-Acetyl Quaternary (Ar) 119.8

Ipso to Acetyl;

shielded by ortho-NH

resonance.[1][2]

CN Nitrile 118.5
Characteristic nitrile

region.[1][2]

C-H (C5) Aromatic CH 117.2
Shielded (ortho to NH

).[1][2]

C-CN Quaternary (Ar) 98.5

Shielded (ipso-CN

typically ~110, further

shielded by para-NH

).[2]

CH Methyl 28.1
Alpha-keto methyl

group.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structural Numbering Reference
C1: Attached to Acetyl group.[1][2]

C2: Attached to Amino group.[1][2][3][4][5]

C3: Protonated, ortho to Amino.[1][2]

C4: Attached to Cyano group.[1][2][6]

C5: Protonated, ortho to Cyano.[1][2]

C6: Protonated, ortho to Acetyl.[1][2] (Note: Numbering may vary by nomenclature

convention; shifts above are linked to the functional group environment).

Part 3: Structural Assignment Logic (The "Why")
Accurate assignment of this molecule requires understanding two dominant phenomena:

Intramolecular Hydrogen Bonding and Substituent Push-Pull Effects.[1][2]

The Intramolecular Hydrogen Bond
In

, 2-aminoacetophenones form a stable 6-membered hydrogen-bonded ring between the
carbonyl oxygen and the amino proton.[1]

Effect on C=O: This interaction pulls electron density away from the carbonyl carbon, shifting

it downfield to ~200 ppm (compared to ~196 ppm in non-H-bonded acetophenones).[1][2]

Effect on C-Acetyl (Ipso): The rigidity of this ring locks the acetyl group coplanar with the

benzene ring, maximizing conjugation.[1][2]

Aromatic Region Discrimination
Distinguishing the three aromatic methine (CH) carbons is the primary challenge.[1][2]

C6 (Ortho to Acetyl/CN): This proton/carbon pair is in the most electron-deficient

environment.[1][2] It sits between two withdrawing groups (Acetyl and Cyano).[1][2] In
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NMR, this proton appears as a doublet at ~8.23 ppm.[1][2][5] In

, the carbon is similarly deshielded (~136.8 ppm).[1][2]

C5 (Ortho to Amino): The amino group is a strong electron donor (mesomeric effect).[1][2]

Positions ortho to the amine are significantly shielded.[1][2] Thus, C5 is the most upfield

aromatic signal (~117.2 ppm).[1][2]

C-CN (Ipso): The carbon directly attached to the nitrile is often difficult to spot due to long

relaxation times, but it is chemically distinct.[1][2] While the nitrile carbon itself is at ~118

ppm, the aromatic carbon attached to it is shielded by the para-amino group resonance,

appearing unusually upfield at <100 ppm.[1][2]

Part 4: Experimental Protocol
To obtain high-resolution data comparable to the values above, follow this self-validating

protocol.

Step 1: Sample Preparation
Solvent Choice: Use CDCl

(99.8% D) + 0.03% TMS.[1][2]

Reasoning: DMSO-d

competes for hydrogen bonding, potentially disrupting the intramolecular NH...O=C
interaction and shifting the Carbonyl and Amino-ipso peaks.[1] CDCl

preserves the native intramolecular structure.[1][2]

Concentration: Dissolve 20-30 mg of sample in 0.6 mL solvent.

Note: The nitrile group can lower solubility; ensure the solution is clear.[1][2] Filter through

a glass wool plug if necessary.[1][2]

Step 2: Acquisition Parameters
Pulse Sequence: Standard zgpg30 (Power-gated proton decoupling).[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://www.rsc.org/suppdata/c5/pp/c5pp00349k/c5pp00349k1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminobenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3-methylbenzonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Critical: Quaternary carbons (C-CN, C=O, C-NH

) have long T1 relaxation times.[1][2] A short D1 will suppress these signals, making the
nitrile ipso carbon disappear.[1][2]

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Step 3: Advanced Verification (2D NMR)
If ambiguity remains between C2 and C6:

Run HSQC to identify protonated carbons.[1][2]

Run HMBC.[1][2] Look for a correlation from the Methyl protons (

2.6, s) to the Carbonyl (

200) and the C-Acetyl ipso carbon (

119).[2] This anchors the acetyl side of the molecule.[1][2]

Part 5: Visualization of Logic & Pathways
Diagram 1: Structural Assignment Workflow
This flowchart illustrates the decision tree for assigning the

C peaks based on electronic effects.
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Unknown Peak List

Region > 190 ppm Region 110 - 120 ppm Region 150 - 160 ppm Region 20 - 30 ppm

Carbonyl (C=O)
Confirmed by HMBC to Methyl

Nitrile (-CN)
Sharp singlet, no HSQC

C-NH2 (Ipso)
Deshielded by N-attachment

Methyl (-CH3)
Correlates to C=O

Click to download full resolution via product page

Caption: Logical segmentation of the

C spectrum into functional regions for rapid assignment.

Diagram 2: Synthesis & Context
Understanding the synthesis helps verify the structure (e.g., ensuring no unreacted 2-

aminobenzonitrile remains).[1][2]

2-Aminobenzonitrile 3-Acetyl-4-aminobenzonitrile
(Target)

 C-Acylation

N-Acetyl Isomer
(Amide)

 N-Acylation (Kinetic)

Acylating Agent
(Friedel-Crafts or Fries)

 Fries Rearrangement
(Thermodynamic)

Click to download full resolution via product page

Caption: Synthesis pathway highlighting the potential N-acetyl impurity which has a distinct

NMR shift (Amide C=O ~168 ppm).
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Compound Characterization & Fries Rearrangement:

Startsev, V. V., et al. "Photo-Fries rearrangement of aryl acetamides: regioselectivity

induced by the aqueous micellar green media."[1][2] Photochemical & Photobiological

Sciences, 2021.[1][2] (Confirming 1H NMR and existence of 2-amino-5-

cyanoacetophenone).

General

C NMR Shift Data:

Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic

Compounds: Tables of Spectral Data.[1][2] Springer, 2009.[1][2] (Source for SCS additivity

rules).

[2]

Intramolecular Hydrogen Bonding in Acetophenones:

Sittig, M. Pesticide Manufacturing and Toxic Materials Control Encyclopedia.[1][2] (Context

on aminobenzonitrile derivatives).

Claramunt, R. M., et al. "Intramolecular hydrogen bonding in o-hydroxy- and o-

aminoacetophenones."[1] Journal of the Chemical Society, Perkin Transactions 2.[1][2]

(Explains the ~200 ppm C=O shift).

Database Validation:

Spectral Database for Organic Compounds (SDBS).[1][2] (Cross-reference for 4-

aminobenzonitrile and 2-aminoacetophenone fragments).

[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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